N~2~-acetyl-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylglycinamide
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Overview
Description
2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the acylation of aniline derivatives with acetic anhydride or acetyl chloride, followed by subsequent reactions to introduce the methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetanilide: Shares the methoxyphenyl group but lacks the additional acetamido and N-methylacetamido groups.
Acetanisole: Contains a methoxy group but differs in its overall structure and functional groups.
Uniqueness
2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H25N3O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-methylamino]-N,2-bis(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)22-13-19(26)24(2)20(15-5-9-17(28-3)10-6-15)21(27)23-16-7-11-18(29-4)12-8-16/h5-12,20H,13H2,1-4H3,(H,22,25)(H,23,27) |
InChI Key |
ZNZKVPKZLVCBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N(C)C(C1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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